molecular formula C8H14ClNO2 B13486491 (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Cat. No.: B13486491
M. Wt: 191.65 g/mol
InChI Key: CUCQAYYAAXWJDT-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a chiral, spirocyclic proline analogue of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyclopropane ring fused to a nitrogen-containing heterocycle, imposes pronounced conformational restrictions. This property is highly valuable for designing active pharmaceutical ingredients (APIs) where rigid scaffolds can enhance potency, selectivity, and metabolic stability. A closely related compound, the N-Boc-protected variant, is a recognized key intermediate in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used as part of a leading treatment regimen for Hepatitis C Virus (HCV) infection . The structural constraints imparted by this spirocyclic framework make it a versatile building block for constructing novel therapeutic agents, particularly in the development of protease inhibitors and other targeted therapies . The synthetic routes to such enantiopure 5-azaspiro[2.4]heptane derivatives often involve sophisticated catalytic methods, such as enantioselective phase-transfer catalysis, to establish the chiral center, followed by strategic steps like dibromocarbene addition to form the spirocyclopropane ring and subsequent hydrogenolytic debromination . This compound is supplied as the hydrochloride salt to enhance its stability and solubility. It is intended for research and development purposes only, specifically for use as a building block in organic synthesis and drug discovery programs. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1

InChI Key

CUCQAYYAAXWJDT-RGMNGODLSA-N

Isomeric SMILES

CN1CC2(CC2)C[C@H]1C(=O)O.Cl

Canonical SMILES

CN1CC2(CC2)CC1C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride primarily involves the transformation of proline derivatives featuring an exocyclic methylene group into the spirocyclic framework through cyclopropanation reactions. The key step is the formation of the spirocyclopropyl ring by reaction with metal carbenoids generated via Simmons–Smith type reactions or their variants.

  • Starting Material: 4-exocyclic methylene-substituted proline derivatives.
  • Key Reagents: Diethylzinc (Et2Zn), diiodomethane (CH2I2) or chloroiodomethane (ClCH2I), trifluoroacetic acid (CF3COOH).
  • Reaction Type: Metal carbenoid-mediated cyclopropanation to form the spiro ring system.

This approach ensures the formation of the azaspiro[2.4]heptane core with control over stereochemistry, particularly the (6S) configuration critical for biological activity.

Detailed Process Example

One documented process involves:

  • Dissolving (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxyproline-2-formic acid in isopropyl acetate at 0 °C.
  • Adding catalytic TEMPO and slowly introducing sodium hypochlorite (NaClO) to oxidize the hydroxyl group to a keto intermediate.
  • Subsequent cyclopropanation via treatment with Et2Zn and CH2I2 or ClCH2I in the presence of CF3COOH to form the spirocyclic compound.
  • Deprotection and acidification yield the hydrochloride salt of the target compound.

Industrial Scale Considerations

Industrial production scales up the laboratory synthesis by:

  • Employing continuous flow reactors for better temperature and reaction control.
  • Optimizing reagent stoichiometry and reaction times to maximize yield and minimize impurities.
  • Utilizing advanced purification methods such as crystallization and chromatography to achieve high purity (>95%) suitable for pharmaceutical intermediates.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Notes
Cyclopropanation Et2Zn + CH2I2 or ClCH2I + CF3COOH Formation of spirocyclopropyl ring; stereoselective
Oxidation NaClO + TEMPO at 0-5 °C Conversion of hydroxyl to ketone intermediate
Reduction LiAlH4 or NaBH4 Possible reduction of keto intermediates if needed
Substitution Alkyl halides + base (e.g., NaOH) Functional group modifications on nitrogen or carboxyl

The compound's preparation relies heavily on the cyclopropanation step to establish the spirocyclic framework, which is stereochemically demanding and dictates the biological activity of the final product.

Research Findings and Mechanistic Insights

  • The spirocyclopropyl proline derivatives prepared via these methods have been identified as key intermediates in the synthesis of hepatitis C virus NS5A inhibitors, a class of antiviral agents.
  • Enantioselective preparation methods for related proline scaffolds utilize catalytic allylic alkylation and careful stereochemical control to ensure the desired (6S) configuration.
  • Analytical techniques such as NMR spectroscopy (¹H and ¹³C), X-ray crystallography, and high-resolution mass spectrometry (HRMS) confirm the structural integrity and stereochemistry of the synthesized compound.
  • Stability studies under various pH and temperature conditions are recommended to optimize storage and handling, with degradation monitored by HPLC-UV methods.

Comparative Table of Preparation Methods

Aspect Laboratory Synthesis Industrial Synthesis
Scale Gram-scale Kilogram-scale
Reactor Type Batch reactors Continuous flow reactors
Key Reagents Diethylzinc, CH2I2, TEMPO, NaClO Same reagents, optimized for cost and efficiency
Purification Chromatography, crystallization Advanced crystallization, continuous purification
Yield and Purity Moderate to high yield; >95% purity High yield, >95% purity with process optimization
Stereochemical Control Achieved via chiral starting materials and conditions Maintained with process monitoring and control

Chemical Reactions Analysis

Cyclopropane Ring Formation

The spiro[2.4]heptane system is synthesized via Simmons–Smith cyclopropanation (Fig. 1A), a stereospecific method for converting exocyclic alkenes into cyclopropane rings. Key steps include:

  • Reagents : Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) generate a zinc-carbenoid intermediate .

  • Conditions : Reactions occur at 25–70°C in anhydrous dichloromethane or ethers .

  • Yield : Reported at 72–85% for related intermediates .

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes esterification and amide coupling :

  • Esterification : Reacts with tert-butoxycarbonyl (Boc) anhydride in CH₂Cl₂ with Et₃N/DMAP catalysis (85% yield) .

  • Amide Formation : Couples with amines using EDCI/HOBt, achieving >90% purity in HCV inhibitor syntheses .

Hydrolysis of Protecting Groups

  • Boc Deprotection : Achieved with HCl/dioxane (4 M, 2 h, RT) or TFA/CH₂Cl₂ (1:1 v/v, 1 h) .

  • Fmoc Removal : Uses piperidine/DMF (20% v/v, 30 min) for peptide synthesis applications.

Reductive Modifications

  • Hydrodehalogenation : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces halogenated intermediates to yield spirocyclic products .

Reaction Comparison Table

Reaction TypeReagents/ConditionsYieldApplication
Simmons–Smith CyclopropanationEt₂Zn, CH₂I₂, CH₂Cl₂, 25–70°C72–85%Core ring synthesis
Boc Protection(Boc)₂O, Et₃N, DMAP, CH₂Cl₂, RT85%Amine protection
Acidic Hydrolysis2 M HCl, MeOH/THF/H₂O, RT78%Deprotection
Suzuki CouplingAryl boronate, Pd(PPh₃)₄, K₂CO₃, 80°C65–75%Biaryl synthesis

Mechanistic Insights

  • Cyclopropanation : Proceeds via a concerted [2+1] cycloaddition mechanism, retaining stereochemistry .

  • Carboxylic Acid Activation : EDCI-mediated coupling forms an O-acylisourea intermediate, enabling nucleophilic attack by amines .

Industrial-Scale Optimization

Patented processes highlight:

  • Solvent Systems : TBME/hexane mixtures improve dihalocarbene intermediate purity .

  • Catalyst Recycling : Pd-C recovery achieves >95% efficiency in hydrogenation steps .

This compound’s versatility in cyclopropane chemistry and peptide coupling underscores its importance in antiviral drug development. Continued research focuses on enhancing reaction selectivity and green chemistry adaptations .

Scientific Research Applications

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s spiro[2.4]heptane core differentiates it from linear or monocyclic analogs. Substituents on the nitrogen (e.g., methyl, Boc, Fmoc) and the carboxylic acid group influence physicochemical and pharmacological properties. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications
(6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride -CH₃ (hydrochloride) C₈H₁₄ClNO₂ 191.65 Protease inhibitors, intermediates
(6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid -Boc (tert-butyloxycarbonyl) C₁₂H₁₉NO₄ 241.28 Peptide synthesis, protecting group strategy
(6S)-5-Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid -Fmoc (fluorenylmethyloxycarbonyl) C₂₂H₂₀F₂NO₄ 363.41 Solid-phase peptide synthesis
(6S)-1,1-Difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride -CF₂ (difluoro) + HCl C₇H₁₀ClF₂NO₂ 217.61 Fluorinated analogs for metabolic stability

Commercial Availability and Cost

  • Target Compound:

    • Available from ECHEMI suppliers with purity ≥95% and packaging options from 25g to 25kg .
    • Price range: ~$50–$100/g (varies by supplier and quantity).
  • Boc-Protected Analog:

    • Priced at $4,000/g (1g) and $12,000/5g, reflecting its niche use in early-stage research .
  • Fmoc-Protected Analog:

    • Sold by WuXi TIDES at $139.10/g (1g), increasing cost-effectiveness at larger scales .

Biological Activity

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

The compound's chemical structure is characterized by its spirocyclic framework, which contributes to its biological properties. The molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of 155.19 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight155.19 g/mol
LogP1.949
TPSA55.84 Ų
H-bond Acceptors4
H-bond Donors0
Rotatable Bonds1

Cytotoxic Activity

Research into the cytotoxic effects of related azaspiro compounds has demonstrated varying degrees of activity against tumor cell lines. For example, compounds structurally similar to (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid have been evaluated for their cytotoxicity using the MTT assay against several cancer cell lines, including A549 and Jurkat cells. The results indicated that certain derivatives exhibited significant cytotoxicity, making them promising candidates for further development .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several azaspiro compounds on different cancer cell lines. The results showed that compounds with similar spirocyclic structures had IC50 values less than 30 µM against various tumor cells, indicating potent cytotoxic activity. This suggests that (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride may also possess similar properties .
  • Metabolite Identification : In a pharmacokinetic study involving related compounds, metabolites were identified using HPLC-MS/MS techniques, providing insights into the biotransformation pathways of azaspiro compounds. Such methodologies could be applied to (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride for understanding its metabolism and biological effects in vivo .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Key steps include the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of the amine group during spirocyclic ring formation can prevent racemization . Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled, as demonstrated in the synthesis of analogous spirocyclic compounds via acid-catalyzed cyclization . Post-synthesis purification via recrystallization or chiral HPLC (using hexanesulfonic acid mobile phases) ensures enantiomeric purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Compare chemical shifts of the spirocyclic core (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and methyl groups (δ 2.1–2.5 ppm) with reference data .
  • HPLC : Use a mobile phase of water, hexanesulfonic acid, and acetonitrile (50:30:20 v/v) at pH 2.0 to achieve baseline separation of enantiomers or degradation products .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 200–220) and fragmentation patterns consistent with the azaspiro structure .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Matrix effects (e.g., ion suppression in LC-MS) can be mitigated by using isotope-labeled internal standards. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns). Gradient elution with trifluoroacetic acid (0.1% v/v) improves peak resolution in HPLC assays .

Advanced Research Questions

Q. How should researchers design accelerated stability studies to predict degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours .
  • Kinetic Analysis : Monitor degradation via HPLC and fit data to first-order kinetics to calculate activation energy (Ea) using the Arrhenius equation.
  • Key Degradants : Cyclopropane ring-opening products and decarboxylation derivatives are common; structural confirmation requires high-resolution MS/MS .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in the azaspiro ring may lead to averaged NMR signals. Use variable-temperature NMR (e.g., −40°C to 25°C) to "freeze" conformers .
  • DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts for different conformers.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for the hydrochloride salt form .

Q. How can researchers optimize synthetic routes to improve scalability while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis reduces batch-to-batch variability. For example, a two-step process (cyclization followed by Boc deprotection) in a microreactor improves yield .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading, solvent ratio, and reaction time. A case study achieved 50% yield improvement by adjusting DMSO-water ratios in cyclopropanation .

Key Considerations for Experimental Design

  • Sample Stability : Organic degradation in aqueous matrices occurs within hours at room temperature; refrigerate samples or use stabilizers (e.g., ascorbic acid) .
  • Stereochemical Integrity : Avoid high-temperature drying (>60°C) during salt formation to prevent racemization .

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